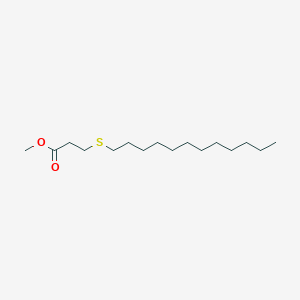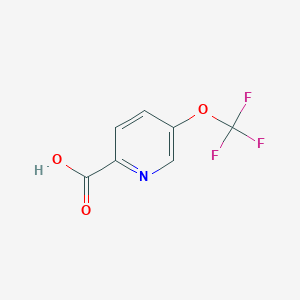
5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine carboxylic acids typically involves strategic functionalization of the pyridine ring to introduce the trifluoromethoxy group and carboxylic acid functionality. Methods such as the deoxygenative fluorination of suitable carboxylic acids or displacement of ring-bound halogens by trifluoromethylcopper generated in situ have been elaborated for trifluoromethyl-substituted pyridine and quinoline carboxylic acids, providing a foundational approach for synthesizing compounds like 5-(Trifluoromethoxy)pyridine-2-carboxylic acid (Cottet et al., 2003).
Molecular Structure Analysis
The crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding dimer formation. This insight into the molecular arrangement suggests how modifications such as replacing the trifluoromethyl group with a trifluoromethoxy group could influence the molecular structure and interaction patterns of 5-(Trifluoromethoxy)pyridine-2-carboxylic acid (Ye & Tanski, 2020).
Chemical Reactions and Properties
Reagents such as 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) highlight the chemical versatility of pyridine derivatives in forming ketones from carboxylic acids and aromatic hydrocarbons, suggesting a broad range of chemical reactions that 5-(Trifluoromethoxy)pyridine-2-carboxylic acid could participate in, including acylation and coupling reactions (Keumi et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFAEXUUBIUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600678 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
CAS RN |
102771-66-4 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


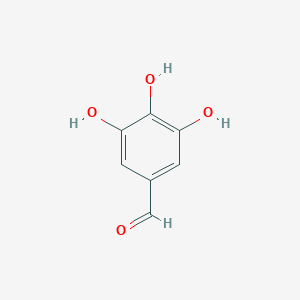

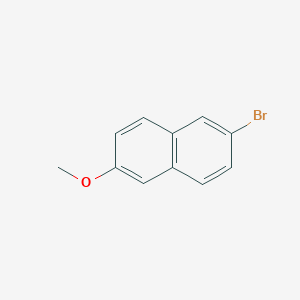
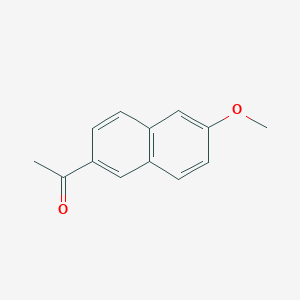
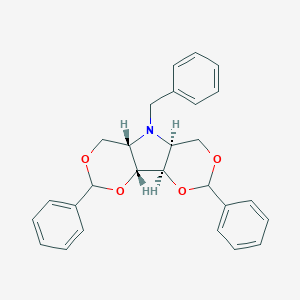
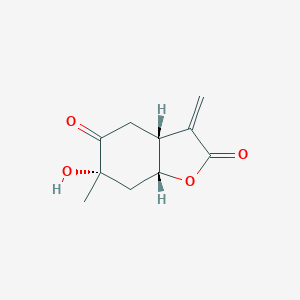

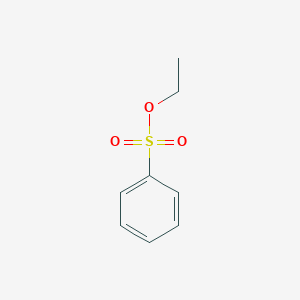
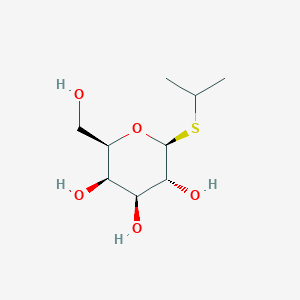

![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

